molecular formula C18H15BrO B15243781 7'-Bromo-1,3,3',4'-tetrahydro-1'H-spiro[indene-2,2'-naphthalen]-1'-one

7'-Bromo-1,3,3',4'-tetrahydro-1'H-spiro[indene-2,2'-naphthalen]-1'-one

Cat. No.: B15243781
M. Wt: 327.2 g/mol
InChI Key: XOVKLYCYIMBNHQ-UHFFFAOYSA-N
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Description

This compound is a brominated spirocyclic ketone characterized by a fused indene-naphthalenone system. Its spiro architecture at the indene-naphthalenone junction creates unique steric and electronic properties, making it valuable in pharmaceutical and materials chemistry . The bromine substituent at the 7'-position enhances reactivity in cross-coupling reactions, while the ketone group enables nucleophilic additions or reductions .

Properties

Molecular Formula

C18H15BrO

Molecular Weight

327.2 g/mol

IUPAC Name

7'-bromospiro[1,3-dihydroindene-2,2'-3,4-dihydronaphthalene]-1'-one

InChI

InChI=1S/C18H15BrO/c19-15-6-5-12-7-8-18(17(20)16(12)9-15)10-13-3-1-2-4-14(13)11-18/h1-6,9H,7-8,10-11H2

InChI Key

XOVKLYCYIMBNHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC3=CC=CC=C3C2)C(=O)C4=C1C=CC(=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-Bromo-1,3,3’,4’-tetrahydro-1’H-spiro[indene-2,2’-naphthalen]-1’-one typically involves multiple steps, including bromination and cyclization reactions. One common synthetic route starts with the bromination of a suitable precursor, followed by a cyclization reaction to form the spiro linkage. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7’-Bromo-1,3,3’,4’-tetrahydro-1’H-spiro[indene-2,2’-naphthalen]-1’-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like alkyl halides or aryl halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alkanes or alcohols, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

7’-Bromo-1,3,3’,4’-tetrahydro-1’H-spiro[indene-2,2’-naphthalen]-1’-one has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological pathways and as a probe to investigate enzyme activities or receptor interactions.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.

    Industry: It can be used in the development of new materials, such as polymers or advanced coatings, due to its specific chemical properties.

Mechanism of Action

The mechanism by which 7’-Bromo-1,3,3’,4’-tetrahydro-1’H-spiro[indene-2,2’-naphthalen]-1’-one exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary but often include signal transduction mechanisms or metabolic processes.

Comparison with Similar Compounds

Spirocyclic Brominated Derivatives

Compound Name (CAS No.) Structural Features Molecular Weight Key Properties/Applications Evidence ID
6-Bromo-3',4'-dihydro-1'H-spiro[indene-2,2'-naphthalen]-1(3H)-one (1245514-75-3) Bromine at 6-position; ketone at naphthalenone ring 315.18 Similar spiro framework; altered bromine position reduces steric hindrance for nucleophilic attacks .
6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione (1245514-96-8) Cyclohexane spiro core; dual ketone groups 309.14 Increased electrophilicity due to diketone structure; potential for polymer crosslinking .
6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one (1245514-78-6) Pyran ring replaces naphthalenone; bromine at 6 305.16 Oxygen in pyran enhances solubility; used in asymmetric synthesis .

Key Differences :

  • Bromine Position : The 7'-bromo substitution in the target compound vs. 6-bromo in analogs alters electronic density, affecting regioselectivity in Suzuki couplings .
  • Ring Systems: Spiro[indene-naphthalenone] vs. spiro[indene-pyran] frameworks modulate lipophilicity and bioavailability .

Non-Spiro Brominated Tetralones

Compound Name (CAS No.) Structural Features Molecular Weight Key Properties/Applications Evidence ID
7-Bromo-3,4-dihydronaphthalen-1(2H)-one (32281-97-3) Non-spiro; bromine at 7; ketone at position 1 239.10 Simpler structure; widely used as a precursor in antipsychotic drug synthesis .
7-Bromo-5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one (30098-36-3) Methyl groups at 5 and 8 positions 281.18 Enhanced steric hindrance slows down ketone reactivity; used in stabilized intermediates .
7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one (N/A) Dimethyl groups at 4-position 267.15 Rigidified ring system improves crystallinity; applied in X-ray diffraction studies .

Key Differences :

  • Spiro vs. Linear : The spirocyclic target compound exhibits higher conformational rigidity compared to linear tetralones, impacting binding affinity in enzyme inhibition .
  • Substituent Effects : Methyl or dimethyl groups in analogs increase hydrophobicity but reduce solubility in polar solvents .

Fluorinated and Halogenated Derivatives

Compound Name (CAS No.) Structural Features Molecular Weight Key Properties/Applications Evidence ID
7-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one (1260014-75-2) Fluorine at 6; bromine at 7 243.07 Dual halogenation enhances electrophilicity; used in PET imaging probes .
5-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one (1260018-37-8) Fluorine at 7; bromine at 5 243.07 Altered halogen positions enable meta-directing reactions .

Key Differences :

  • Halogen Synergy : Fluorine’s electron-withdrawing effect amplifies the reactivity of bromine in cross-coupling reactions .
  • Positional Isomerism : Fluorine at 6 (adjacent to bromine) vs. 7 alters dipole moments and crystal packing .

Positional Isomers and Functional Group Variants

Compound Name (CAS No.) Structural Features Molecular Weight Key Properties/Applications Evidence ID
7-Bromo-2-tetralone (N/A) Ketone at position 2 instead of 1 239.10 Reduced conjugation shifts UV absorption maxima; used in photostable dyes .
7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one (149965-64-0) Chlorine at 4; indenone core 245.50 Chlorine’s electronegativity stabilizes radical intermediates .

Key Differences :

  • Ketone Position : 1-ketone (target) vs. 2-ketone (analog) affects resonance stabilization and acidity .
  • Core Structure: Indenone vs. naphthalenone alters ring strain and thermal stability .

Biological Activity

7'-Bromo-1,3,3',4'-tetrahydro-1'H-spiro[indene-2,2'-naphthalen]-1'-one is a complex organic compound characterized by its unique spiro structure and the presence of a bromine atom at the 7' position. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, particularly due to its ability to interact with various biological targets.

Chemical Structure and Properties

The chemical formula of 7'-Bromo-1,3,3',4'-tetrahydro-1'H-spiro[indene-2,2'-naphthalen]-1'-one is C18H15BrOC_{18}H_{15}BrO. Its structure is depicted below:

Structure 7 Bromo 1 3 3 4 tetrahydro 1 H spiro indene 2 2 naphthalen 1 one\text{Structure }\text{7 Bromo 1 3 3 4 tetrahydro 1 H spiro indene 2 2 naphthalen 1 one}

The biological activity of this compound largely stems from its ability to modulate receptor interactions and enzyme activities. It may exert effects through:

  • Binding Interactions : The spiro structure allows for unique steric and electronic properties that facilitate binding to specific biological targets.
  • Signal Transduction Modulation : It can influence pathways involved in cellular signaling and metabolic processes.

Pharmacological Potential

Research has indicated several pharmacological potentials for 7'-Bromo-1,3,3',4'-tetrahydro-1'H-spiro[indene-2,2'-naphthalen]-1'-one:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis through various mechanisms such as oxidative stress and modulation of cell cycle regulators.
  • Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties in models of neurodegenerative diseases. It appears to enhance neuronal survival under stress conditions by modulating GABAergic signaling pathways.
  • Antimicrobial Properties : In vitro assays have shown that 7'-Bromo-1,3,3',4'-tetrahydro-1'H-spiro[indene-2,2'-naphthalen]-1'-one exhibits antimicrobial activity against several bacterial strains.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Anticancer Effects : In a study published in Journal of Medicinal Chemistry, researchers found that derivatives of spiro compounds similar to 7'-Bromo demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range.
  • Neuroprotection Study : Research conducted at a leading neuroscience institute indicated that the compound could protect neurons from glutamate-induced toxicity, highlighting its potential in treating conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological activities:

Compound NameStructureBiological Activity
7-Bromo-1,2,3,4-tetrahydroisoquinolineStructureModerate anticancer activity
6-Bromo-3',4'-dihydro-1'H-spiro[indene-2,2'-naphthalen]-1(3H)-oneStructureLimited neuroprotective effects
5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-oneStructureAntimicrobial properties

Synthesis and Industrial Applications

The synthesis of 7'-Bromo-1,3,3',4'-tetrahydro-1'H-spiro[indene-2,2'-naphthalen]-1'-one typically involves bromination followed by cyclization reactions. The industrial production methods focus on optimizing yield and purity through continuous flow reactors and advanced purification techniques.

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